Niraparib tosylate

Catalog No.
S001567
CAS No.
1038915-73-9
M.F
C26H28N4O4S
M. Wt
492.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Niraparib tosylate

CAS Number

1038915-73-9

Product Name

Niraparib tosylate

IUPAC Name

4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide

Molecular Formula

C26H28N4O4S

Molecular Weight

492.6 g/mol

InChI

InChI=1S/C19H20N4O.C7H8O3S/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10)/t14-;/m1./s1

InChI Key

LCPFHXWLJMNKNC-PFEQFJNWSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

Synonyms

MK-4827 tosylate; (S)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carbimidic acid compound with 4-methylbenzenesulfonic acid (1:1)

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

Description

The exact mass of the compound Niraparib tosylate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Approved Uses in Cancer Treatment:

Niraparib tosylate is currently approved by the US Food and Drug Administration (FDA) for the following indications []:

  • Maintenance treatment of adult patients with advanced epithelial ovarian, fallopian tube, or primary peritoneal cancer, who are in complete or partial response following first-line platinum-based chemotherapy [].
  • Treatment of adult patients with advanced ovarian, fallopian tube, or primary peritoneal cancer, who have BRCA1/2 mutations and have received three or more prior lines of chemotherapy [].

These approvals are based on clinical trials demonstrating improved progression-free survival (PFS) in patients treated with Niraparib tosylate compared to placebo [, ].

Emerging Applications in Research:

Beyond its approved uses, Niraparib tosylate is being explored in various ongoing clinical trials for other potential applications, including:

  • Combination therapy: Niraparib tosylate is being investigated in combination with other chemotherapeutic agents, immunotherapy, or other targeted therapies for various cancers, such as breast cancer, pancreatic cancer, and prostate cancer [, , ].
  • Earlier treatment settings: Studies are evaluating the efficacy and safety of Niraparib tosylate in earlier stages of cancer or as a preventive treatment in individuals with a high risk of developing cancer due to BRCA mutations [, ].
  • Other cancer types: Research is ongoing to explore the potential benefits of Niraparib tosylate in other cancer types beyond ovarian cancer, such as esophageal squamous cell carcinoma [].

Niraparib tosylate is a pharmaceutical compound that serves as a potent and selective inhibitor of poly(ADP-ribose) polymerase enzymes, specifically PARP-1 and PARP-2. This compound is primarily utilized in the treatment of certain cancers, including epithelial ovarian, fallopian tube, and primary peritoneal cancer. It was first approved by the United States Food and Drug Administration in March 2017 and subsequently by the European Commission in November 2017. Niraparib tosylate is marketed under the brand name ZEJULA, and its chemical structure can be represented as follows:

  • Chemical Formula: C26H28N4O4S
  • IUPAC Name: 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboximidic acid; 4-methylbenzene-1-sulfonic acid
  • CAS Number: 1038915-73-9

The compound exists primarily as a tosylate monohydrate salt, which is characterized by its stability compared to other polymorphic forms .

  • Niraparib tosylate acts as a PARP inhibitor. PARP enzymes play a vital role in repairing single-stranded DNA breaks within cells [].
  • By binding to PARP enzymes, niraparib tosylate prevents them from performing their DNA repair function. This can be particularly detrimental to cancer cells that already have DNA damage.
  • With impaired repair mechanisms, cancer cells are more susceptible to cell death [].
  • Niraparib tosylate is intended for use under medical supervision and can cause side effects [].
  • Common side effects include fatigue, nausea, diarrhea, and anemia [].
  • Clinical trials and studies suggest niraparib tosylate can increase the risk of myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) in some patients [].
  • As with any medication, consulting a healthcare professional before using niraparib tosylate is crucial.

Niraparib tosylate functions through its inhibition of PARP enzymes, leading to the accumulation of DNA damage in cancer cells. The mechanism involves the formation of PARP-DNA complexes that disrupt normal DNA repair processes. This results in cytotoxicity particularly in cells deficient in homologous recombination repair pathways, such as those with mutations in BRCA1 or BRCA2 genes. The drug undergoes metabolic transformations primarily via carboxylesterases, producing various metabolites including M1 and M10, which are further processed through glucuronidation .

Niraparib tosylate exhibits significant biological activity as an anticancer agent due to its role in inhibiting DNA repair mechanisms. The selective inhibition of PARP enzymes leads to synthetic lethality in cancer cells that rely on these pathways for survival. Studies have indicated that niraparib induces apoptosis through increased DNA damage and subsequent cell death, particularly in tumors with underlying genetic deficiencies .

The synthesis of niraparib tosylate involves several steps:

  • Formation of the Core Structure: The initial step generally involves synthesizing the indazole core, which is crucial for the activity of niraparib.
  • Coupling with Piperidine: The piperidine moiety is then introduced to form the required piperidinyl phenyl structure.
  • Tosylation: The final step includes the reaction with p-toluenesulfonic acid to form niraparib tosylate.
  • Characterization: Various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Recent studies have also explored novel solid forms of niraparib tosylate, including a zwitterionic salt-cocrystal with L-proline, which may enhance solubility and stability .

Niraparib tosylate is primarily applied in oncology as a treatment for:

  • Epithelial ovarian cancer
  • Fallopian tube cancer
  • Primary peritoneal cancer

Its use is particularly significant for patients with tumors harboring BRCA mutations or other defects in DNA repair mechanisms. Clinical trials have demonstrated its efficacy in prolonging progression-free survival compared to placebo treatments .

Niraparib tosylate exhibits various pharmacokinetic interactions due to its metabolism via carboxylesterases and UDP-glucuronosyltransferases. It is known to interact with several other medications:

  • Inhibitors: Caution is advised when combined with strong CYP inhibitors (e.g., itraconazole) as they may affect niraparib levels.
  • Substrates: Niraparib itself does not significantly inhibit major CYP enzymes but may affect drugs that are substrates for efflux transporters like P-glycoprotein.
  • Combination Therapies: The combination of niraparib with other cytotoxic agents or immunosuppressants requires careful monitoring due to potential additive effects on hematologic toxicity .

Several compounds exhibit similar mechanisms of action or therapeutic applications as niraparib tosylate:

Compound NameMechanism of ActionUnique Features
OlaparibInhibits PARPFirst approved PARP inhibitor; has oral bioavailability
RucaparibInhibits PARPApproved for BRCA-mutated cancers; unique formulation
TalazoparibInhibits PARPPotent against both PARP-1 and PARP-2; different pharmacokinetics
VeliparibInhibits PARPDual action; also targets other DNA repair pathways

Niraparib's unique profile lies in its specific selectivity towards PARP-1 and PARP-2, along with its formulation as a stable monohydrate salt, which distinguishes it from other available therapies .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

492.18312656 g/mol

Monoisotopic Mass

492.18312656 g/mol

Heavy Atom Count

35

Appearance

A crystalline solid

UNII

75KE12AY9U

Wikipedia

Niraparib tosylate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

[1]. Jones P, et al. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. J Med Chem. 2009 Nov 26;52(22):7170-85.
[2]. Wang L, et al. MK-4827, a PARP-1/-2 inhibitor, strongly enhances response of human lung and breast cancer xenografts to radiation. Invest New Drugs. 2012 Dec;30(6):2113-20.

Explore Compound Types